molecular formula C26H32N2O10 B2939354 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID CAS No. 1396844-24-8

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID

Katalognummer: B2939354
CAS-Nummer: 1396844-24-8
Molekulargewicht: 532.546
InChI-Schlüssel: VTYGYYCSTHREHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2H-1,3-benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide; oxalic acid is a structurally complex molecule featuring a benzodioxolyl moiety, a substituted piperidine ring, and an acetamide backbone, paired with oxalic acid. The piperidine subunit, functionalized with a 3,5-dimethoxyphenylmethoxymethyl group, suggests enhanced lipophilicity and possible interactions with G-protein-coupled receptors or kinases . The oxalic acid component likely serves as a counterion to improve solubility or crystallinity. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with molecules targeting protein degradation, kinase inhibition, or CNS disorders .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6.C2H2O4/c1-28-20-9-18(10-21(12-20)29-2)15-30-14-17-5-7-26(8-6-17)13-24(27)25-19-3-4-22-23(11-19)32-16-31-22;3-1(4)2(5)6/h3-4,9-12,17H,5-8,13-16H2,1-2H3,(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYGYYCSTHREHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.

    Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled using suitable reagents such as coupling agents like EDCI or DCC.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity to its targets, while the acetamide group can participate in hydrogen bonding, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with AUTACs

Feature Target Compound NZ-65/NZ-66
Core Structure Piperidine-acetamide Ureido-acetamide
Aromatic Groups Benzodioxol, dimethoxyphenyl Trifluoromethylphenyl, indole
Linker/Spacer Piperidine-substituted methyl Triazole-PEG/hexyl chains
Counterion Oxalic acid None (neutral)
Inferred Activity Potential kinase/protease modulation Mitochondrial degradation

Pharmacopeial Amide Derivatives ()

Example Compounds: Entries m, n, o (phenoxyacetamido derivatives)

  • Key Features: Phenoxyacetamido Core: These compounds feature a hexan-2-yl backbone with phenoxyacetamido and tetrahydro-pyrimidinyl groups, emphasizing stereochemical diversity (R/S configurations) . Functional Groups: The dimethylphenoxy group contrasts with the target compound’s benzodioxol, suggesting divergent binding affinities. Solubility: The hydroxyl and methyl groups in entries m–o may enhance aqueous solubility compared to the target compound’s lipophilic dimethoxyphenyl substituents.

Table 2: Physicochemical Comparison with Pharmacopeial Amides

Property Target Compound Pharmacopeial Amides (m–o)
Aromatic Substituents Benzodioxol, dimethoxyphenyl Dimethylphenoxy
Heterocyclic Components Piperidine Tetrahydro-pyrimidinyl
Stereochemistry Not specified Defined R/S configurations
Solubility Modifiers Oxalic acid (counterion) Hydroxyl groups

Quinoline-Based Acetamides ()

Example Compounds: Quinolin-6-yl acetamides (Patent compounds)

  • Key Features: Quinoline Core: These analogs incorporate a quinoline scaffold with chloro, cyano, and tetrahydrofuran-oxy groups, targeting kinase inhibition or anticancer activity . Piperidinylidene Acetamide: The target compound’s piperidine group differs from the patent compounds’ piperidinylidene (unsaturated) structure, which may influence conformational flexibility. Counterion Role: Oxalic acid in the target compound contrasts with methyl ester groups in the patent examples, suggesting differences in bioavailability and metabolic pathways.

Table 3: Functional Group Comparison with Quinoline Derivatives

Feature Target Compound Patent Compounds
Core Heterocycle Benzodioxol Quinoline
Acetamide Substituent Piperidine-methyl Piperidinylidene/methyl ester
Bioactivity Inference CNS/protease modulation Kinase inhibition
Counterion Oxalic acid Methyl ester

Critical Analysis of Divergences and Overlaps

  • Structural Overlaps: All compounds share acetamide backbones, but substituents dictate target specificity.
  • Counterion Impact : Oxalic acid may enhance crystallinity and stability compared to neutral AUTACs or ester-containing patent compounds .
  • Therapeutic Implications : While NZ-65/NZ-66 are degraders and patent compounds target kinases, the target compound’s benzodioxol and piperidine groups suggest applicability in neuropharmacology or inflammation.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide; oxalic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety, a piperidine ring, and a methoxyphenyl group, contributing to its biological activity. The molecular formula is C24H27N3O6SC_{24}H_{27}N_{3}O_{6}S with a molecular weight of approximately 485.6 g/mol. The IUPAC name reflects its complex arrangement of functional groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate key signaling pathways and enzyme activities, which can lead to therapeutic effects in various conditions.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzodioxole compounds exhibit notable antimicrobial properties. For instance, some derivatives have shown selective activity against Gram-positive bacteria while being less effective against Gram-negative strains. The minimal inhibitory concentrations (MICs) of these compounds were evaluated, revealing significant antibacterial potential in certain analogs .

Anti-inflammatory Effects

Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide may inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

Preliminary studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings highlight its potential use in neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study found that specific derivatives exhibited significant antibacterial activity against Bacillus subtilis with MIC values ranging from 10 to 50 µg/mL .
Inflammation Modulation Research indicated that similar compounds inhibited LPS-induced NO production in RAW 264.7 cells, suggesting anti-inflammatory potential comparable to established drugs .
Neuroprotection Experimental models demonstrated reduced neuronal death in the presence of the compound under oxidative stress conditions, indicating protective effects on neuronal health .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.